Scandium triiodide
Description
Historical Context of Scandium Halide Chemistry
The story of scandium triiodide is intrinsically linked to the discovery of scandium itself. In 1869, the renowned Russian chemist Dmitri Mendeleev predicted the existence of an element, which he named "eka-boron," based on a gap in his periodic table between calcium and titanium. americanelements.comalfa-chemistry.com A decade later, in 1879, Swedish chemist Lars Fredrik Nilson and his team successfully isolated the oxide of this new element from the minerals euxenite and gadolinite. americanelements.comfishersci.fiamericanelements.com Nilson named the element scandium, a nod to his Scandinavian heritage. americanelements.com It was his colleague, Per Teodor Cleve, who recognized that the newly discovered scandium was indeed Mendeleev's predicted eka-boron. alfa-chemistry.com
The initial focus of scandium chemistry was on its oxide and other simple salts. The exploration of scandium halides, including the triiodide, followed as chemists began to investigate the reactivity of this new element. Scandium is very reactive towards halogens, readily forming trihalides. wikipedia.org The first preparation of metallic scandium in 1937 was achieved through the electrolysis of a molten eutectic mixture of potassium, lithium, and scandium chlorides, highlighting the importance of scandium halides in obtaining the pure element. fishersci.sewikipedia.org The production of the first pound of 99% pure scandium metal was announced in 1960, which further spurred research into its compounds, including the trihalides. wikipedia.org
Significance in Contemporary Inorganic Chemistry
This compound (ScI₃) holds a significant position in modern inorganic chemistry due to its unique properties that bridge the gap between the chemistry of aluminum and the heavier rare-earth elements. wikipedia.org While scandium is often classified with the rare-earth elements, its smaller ionic radius results in some distinct chemical behaviors. researchgate.net This makes scandium compounds, including the triiodide, interesting subjects for fundamental research in coordination chemistry and materials science. fishersci.noontosight.ai
The chemistry of scandium is dominated by the +3 oxidation state. researchgate.net this compound is a typical example of a scandium(III) halide. It is a yellowish solid with a high melting point, characteristic of ionic compounds. fishersci.fiCurrent time information in Bangalore, IN. Its utility in various applications stems from its properties as a Lewis acid and its role as a precursor for the synthesis of other scandium-containing materials. researchgate.net
Overview of Advanced Research Trends in this compound Chemistry
Contemporary research on this compound is multifaceted, with significant efforts in materials science and catalysis. One of the most prominent applications of this compound is in the fabrication of high-intensity metal-halide lamps. wikipedia.orgCurrent time information in Bangalore, IN.aemree.com The addition of this compound to these lamps, often in combination with other iodides like cesium iodide, enhances the emission of a broad light spectrum that closely mimics natural sunlight, making it ideal for applications such as television and film lighting. wikipedia.orgCurrent time information in Bangalore, IN.
In recent years, research has expanded into new frontiers. There is growing interest in the use of this compound and related compounds in the development of advanced materials, including semiconductors and laser technology. fishersci.fiontosight.ai Furthermore, the catalytic potential of scandium compounds is an active area of investigation. While scandium triflate [Sc(OTf)₃] is more commonly studied as a Lewis acid catalyst in organic synthesis, the principles of its reactivity are relevant to the broader field of scandium chemistry, including the potential catalytic applications of this compound. researchgate.netorganic-chemistry.org Research is also focused on the synthesis and characterization of novel this compound adducts and complexes, which can exhibit unique structural and reactive properties. publish.csiro.aursc.org
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | ScI₃ |
| Molar Mass | 425.67 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 920 °C (1,193 K) |
| Crystal Structure | Rhombohedral |
Chemical Reactivity and Stability
This compound is a relatively reactive compound, particularly towards water. fishersci.fi It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. aemree.com When exposed to water, it hydrolyzes to form scandium hydroxide (B78521) (Sc(OH)₃) and hydrogen iodide (HI). fishersci.fi The reaction can be represented by the following equation:
ScI₃ + 3H₂O → Sc(OH)₃ + 3HI
Due to its reactivity with water, handling and storage of this compound require anhydrous conditions. aemree.com It is generally soluble in water and organic solvents. ontosight.ai At high temperatures, this compound exhibits good thermal stability. fishersci.no
Synthesis and Structure of this compound
Established Synthesis Methodologies
The most common and effective method for synthesizing high-purity anhydrous this compound is through the direct reaction of elemental scandium with iodine. fishersci.fiCurrent time information in Bangalore, IN. This reaction is typically carried out by heating scandium metal in the presence of iodine vapor. fishersci.fi The balanced chemical equation for this synthesis is: Current time information in Bangalore, IN.
2Sc + 3I₂ → 2ScI₃
An alternative, though generally less efficient, method involves the dehydration of hydrated this compound (ScI₃(H₂O)₆). Current time information in Bangalore, IN. However, this method can be complicated by the potential for the formation of oxyhalides at elevated temperatures.
Crystallographic and Molecular Structure
This compound adopts a crystal structure analogous to that of iron(III) chloride (FeCl₃), crystallizing in a rhombohedral lattice. Current time information in Bangalore, IN. In this structure, the scandium atom has a coordination number of six, being octahedrally surrounded by six iodide ions. The iodide ions, in turn, have a coordination number of three and exhibit a trigonal pyramidal geometry. Current time information in Bangalore, IN.
Applications of this compound
Role in Materials Science
The primary application of this compound in materials science is as a crucial component in the production of metal-halide lamps. Current time information in Bangalore, IN.aemree.com The inclusion of this compound in these lamps leads to a high-efficiency light source with a high color rendering index, producing a white light that closely resembles sunlight. wikipedia.org This is particularly valuable for applications where accurate color reproduction is essential, such as in film and television production. wikipedia.org The presence of this compound in the lamp's arc tube helps to maximize the emission of ultraviolet (UV) light, which can be tuned to specific ranges for applications like photopolymerization. Current time information in Bangalore, IN.
Beyond lighting, there is ongoing research into the use of this compound in the development of other advanced materials. Its unique electronic and optical properties make it a candidate for use in new types of semiconductors and laser materials. fishersci.fiontosight.ai
Catalytic Applications in Organic Synthesis
While this compound itself is not as extensively studied as a catalyst compared to other scandium compounds, the catalytic activity of scandium(III) ions is well-established. Scandium(III) triflate (Sc(OTf)₃), a related scandium salt, is a highly effective and water-stable Lewis acid catalyst used in a wide array of organic reactions. researchgate.nettandfonline.com It facilitates reactions such as aldol (B89426) additions, Michael additions, Friedel-Crafts acylations, and various cycloadditions. researchgate.net The catalytic prowess of the Sc³⁺ ion in these transformations suggests the potential for this compound to act as a catalyst in similar reactions, although its application may be limited by its hygroscopic nature.
This compound Adducts and Complexes
Synthesis and Characterization of Adducts
This compound, being a Lewis acid, readily forms adducts and complexes with a variety of Lewis basic ligands. The synthesis of these complexes typically involves the reaction of anhydrous this compound with the desired ligand in a suitable anhydrous solvent.
For example, the reaction of this compound with N,N-dimethylacetamide (DMA) leads to the formation of the complex cation [Sc(DMA)₆]³⁺. publish.csiro.au This complex has been isolated and structurally characterized. publish.csiro.au Similarly, this compound can react with crown ethers, such as sigmaaldrich.comaneO₄S₂, in acetonitrile (B52724) to form complexes like [ScI₂( sigmaaldrich.comaneO₄S₂)]I. rsc.org
Research Findings from Spectroscopic and Structural Studies
Spectroscopic techniques, particularly ⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for characterizing scandium complexes. The chemical shift and quadrupolar coupling constant observed in ⁴⁵Sc NMR spectra provide valuable information about the coordination environment of the scandium ion. rsc.orgresearchgate.net
For instance, studies on this compound complexes with various ligands have shown how the coordination environment affects the ⁴⁵Sc NMR parameters. The dissolution of this compound in tetrahydrofuran (B95107) (THF) in the presence of sodium iodide leads to the formation of the hexaiodoscandate(III) anion, [ScI₆]³⁻, which has been identified by ⁴⁵Sc NMR spectroscopy. researchgate.net X-ray crystallography has been instrumental in determining the precise molecular structures of these adducts and complexes, revealing details about bond lengths, coordination geometries, and intermolecular interactions. For example, the crystal structure of [ScI₂( sigmaaldrich.comaneO₄S₂)]I shows the scandium ion coordinated to the six donor atoms of the macrocycle and two iodide ions. rsc.org
Structure
2D Structure
Properties
CAS No. |
14474-33-0 |
|---|---|
Molecular Formula |
I3Sc |
Molecular Weight |
425.6693 g/mol |
IUPAC Name |
triiodoscandium |
InChI |
InChI=1S/3HI.Sc/h3*1H;/q;;;+3/p-3 |
InChI Key |
HUIHCQPFSRNMNM-UHFFFAOYSA-K |
SMILES |
[Sc+3].[I-].[I-].[I-] |
Canonical SMILES |
[Sc](I)(I)I |
Other CAS No. |
42096-67-3 14474-33-0 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Scandium Triiodide
Direct Elemental Synthesis
The most effective and common method for obtaining high-purity scandium triiodide is through the direct reaction of its constituent elements.
Reaction of Scandium Metal with Iodine Vapor
The direct synthesis involves the reaction between scandium metal and iodine. ontosight.ai This process is typically carried out by heating scandium in the presence of iodine vapor, leading to the formation of this compound. ontosight.ai The balanced chemical equation for this reaction is:
2 Sc(s) + 3 I₂(g) → 2 ScI₃(s)
This method is favored as it directly yields the anhydrous product, avoiding the complications associated with hydrated forms. wikipedia.org
Optimized Conditions for High Purity this compound Production
To achieve high purity, specific reaction conditions and subsequent purification steps are essential. The purest form of this compound is generally obtained through this direct elemental reaction followed by purification. wikipedia.org Research has established optimized parameters for this process, which involves reacting stoichiometric quantities of scandium and iodine within a sealed silica (B1680970) ampoule. The product is then purified via sublimation. researchgate.net
| Parameter | Condition | Source |
| Reactants | Stoichiometric amounts of scandium metal and iodine | researchgate.net |
| Vessel | Sealed silica ampoule | researchgate.net |
| Initial Reaction Temperature | 250°C | researchgate.net |
| Initial Reaction Time | 2 days | researchgate.net |
| Purification Method | High-vacuum sublimation | researchgate.net |
| Sublimation Temperature | 920°C | researchgate.net |
Indirect Synthesis Pathways
Alternative routes to this compound exist, though they are often considered less efficient than direct elemental synthesis. These methods involve starting with hydrated precursors or utilizing non-aqueous solvent systems.
Dehydration of Hydrated this compound Precursors
Anhydrous this compound can be produced by dehydrating its hydrated form, this compound hexahydrate (ScI₃(H₂O)₆). wikipedia.org However, this method is noted to be less effective than direct synthesis. wikipedia.org The process of removing water molecules from hydrated scandium halides can be challenging and may not always yield the pure anhydrous compound, sometimes resulting in the formation of hydroxide (B78521) or other solvated species. researchgate.net
Anhydrous Synthesis in Non-Aqueous Media
The synthesis of anhydrous scandium halides and their complexes can be performed in non-aqueous solvents to prevent the formation of stable hydrates. Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethoxyethane (dme) are commonly used. researchgate.net One general approach involves the oxidation of scandium metal powder by molecular iodine in the presence of a suitable coordinating solvent like THF or dme. researchgate.net Another reported method for trivalent lanthanide iodides involves the reaction of the metal with ammonium (B1175870) iodide, followed by thermal decomposition of the resulting ammonium salt intermediate. researchgate.net
Specialized Synthetic Approaches for this compound Derivatives
Anhydrous this compound serves as a crucial starting material for the synthesis of various derivatives, particularly coordination complexes and ternary phases. These syntheses are typically conducted under rigorously anhydrous conditions in non-aqueous solvents due to the moisture sensitivity of the reactants and products. rsc.org
For example, this compound reacts with macrocyclic ligands like 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane (B1614891) ( scilit.comaneO₄S₂) in acetonitrile (MeCN) to form coordination complexes such as [ScI₂( scilit.comaneO₄S₂)]I. rsc.orgscilit.com The higher solubility of metal iodides compared to chlorides in such solvents makes them preferred precursors for these types of reactions. rsc.org
Furthermore, ScI₃ can be reacted with alkali metal iodides and scandium metal to form reduced ternary phases that feature linear scandium chains, such as Na₀.₅ScI₃. acs.org It also reacts with excess scandium metal over a range of temperatures (550-870 °C) to produce layered, metallic scandium iodides with non-stoichiometric compositions like Sc₀.₉₃I₂. researchgate.net
Synthesis of Carbon-Centered Hexanuclear Scandium Cluster Iodides
A notable application of this compound is in the synthesis of carbon-centered hexanuclear scandium cluster iodides. These compounds are characterized by a core structure of six scandium atoms encapsulating a carbon atom.
A prominent example is the synthesis of the black solid {CSc₆}I₁₂Sc. diva-portal.orgpublish.csiro.au A multi-gram scale synthesis for this compound has been developed, which involves the reaction of this compound (ScI₃) with graphite (B72142) and scandium metal. diva-portal.orgpublish.csiro.au The reaction is carried out at a high temperature of 850°C. diva-portal.orgpublish.csiro.au This solid-state reaction yields the complex cluster compound {CSc₆}I₁₂Sc, which serves as a starting material for further chemical exploration. diva-portal.orgpublish.csiro.au Research has also been conducted on the synthesis and characterization of other scandium cluster carbides and borides, such as Sc₇X₁₂C (where X = I, Br) and Sc₇I₁₂B. acs.org
Table 1: Synthesis of Carbon-Centered Hexanuclear Scandium Cluster Iodide
| Product | Reactants | Reaction Condition | Reference |
|---|
Routes to Scandium Iodide Adducts and Solvates
This compound and its cluster derivatives readily form adducts and solvates with various donor solvents. These solvated complexes are often crucial intermediates for subsequent reactions. The formation of these adducts can be achieved either by direct dissolution of this compound or by the excision of clusters from solid-state compounds in a coordinating solvent. diva-portal.orgpublish.csiro.auacs.org
The carbon-centered cluster {CSc₆}I₁₂Sc can be dissolved in N,N-dimethylacetamide (DMA) to produce a red solution. diva-portal.orgpublish.csiro.au Spectroscopic analysis using ⁴⁵Sc NMR and EPR indicates the presence of a scandium cluster species in this solution, alongside the complex cation [Sc(DMA)₆]³⁺. diva-portal.orgpublish.csiro.au From these solutions, colorless crystals of [Sc(DMA)₆]I₃ have been isolated. diva-portal.orgpublish.csiro.auresearchgate.net An independent route to [Sc(DMA)₆]I₃ involves the direct dissolution of this compound in DMA. diva-portal.orgpublish.csiro.au
Similarly, dissolving {CSc₆}I₁₂Sc in tetrahydrofuran (THF) results in a red solution containing a scandium cluster species and the [ScI₆]³⁻ anion, as identified by ⁴⁵Sc NMR and EPR spectroscopy. diva-portal.orgpublish.csiro.aupublish.csiro.au The direct reaction of scandium metal with iodine in ethereal solvents like diethyl ether (Et₂O) or THF is a particularly efficient method for the large-scale synthesis of triiodide adducts with the general formula [Sc(I)₃(Slv)ₓ], where Slv represents the solvent molecule. acs.org The formation of scandium halide adducts with various O- and N-donor ligands, such as THF, dimethoxyethane (DME), acetonitrile, and pyridine, is a common strategy in lanthanide chemistry. researchgate.netresearchgate.net
Table 2: Examples of Scandium Iodide Adducts and Solvates
| Precursor | Solvent | Resulting Species/Product | Reference |
|---|---|---|---|
| {CSc₆}I₁₂Sc | N,N-dimethylacetamide (DMA) | Scandium cluster species, [Sc(DMA)₆]³⁺ | diva-portal.org, publish.csiro.au |
| ScI₃ | N,N-dimethylacetamide (DMA) | [Sc(DMA)₆]I₃ | diva-portal.org, publish.csiro.au |
| {CSc₆}I₁₂Sc | Tetrahydrofuran (THF) | Scandium cluster species, [ScI₆]³⁻ | diva-portal.org, publish.csiro.au |
| Scandium metal + Iodine | Ethereal solvents (e.g., THF, Et₂O) | [Sc(I)₃(Slv)ₓ] | acs.org |
| This compound | Acetonitrile (MeCN) | [ScCl₃(MeCN)₃]·MeCN (analogous chloride complex) | researchgate.net |
Crystallographic and Molecular Structural Elucidation of Scandium Triiodide and Its Derivatives
Solid-State Structural Investigations
The solid-state structure of scandium triiodide and its complexes reveals intricate details about its crystalline arrangement and the coordination of the scandium ion.
Rhombohedral Lattice Characterization
Anhydrous this compound adopts a crystal structure analogous to that of iron(III) chloride (FeCl₃), crystallizing in a rhombohedral lattice. wikipedia.org This structure is characterized by a layered arrangement of atoms. The specific space group for this trigonal system is R-3.
Coordination Environment of Scandium(III) in the Solid State
In its solid, anhydrous form, the scandium(III) ion is six-coordinate, surrounded by six iodide ions in an octahedral arrangement. wikipedia.orgwikipedia.org Each iodide ion, in turn, has a coordination number of three and exhibits a trigonal pyramidal geometry. wikipedia.org This coordination environment is typical for Sc(III) in its halides. wikipedia.org
Polymorphic Forms of Solvated this compound Complexes
When this compound is crystallized from coordinating solvents, it forms various solvated complexes, which can exhibit polymorphism. The specific structure and coordination number of the scandium ion are influenced by the nature of the solvent molecules.
For instance, with tetrahydrofuran (B95107) (THF), different solvates of lanthanide triiodides can be formed, such as LnI₃(THF)₄ and LnI₃(THF)₃.₅. acs.org While specific polymorphic data for this compound solvates is not extensively detailed in the provided results, the behavior of similar lanthanide complexes suggests that this compound likely forms a variety of solvated structures depending on the crystallization conditions and the solvent used. For example, the reaction of scandium chloride with THF is known to produce [ScCl₃(THF)₃]. researchgate.net The study of scandium(III) complexes with urea (B33335) and acetamide (B32628) has also revealed the formation of different iodide and polyiodide structures, such as [Sc(L)₆]I₃ (where L is urea or acetamide) and [Sc(Ur)₆][I₃]₃. tandfonline.com These findings highlight the tendency of scandium halides to form diverse crystalline solids with varying coordination environments when solvated.
Crystal Structures of this compound Coordination Compounds
The coordination chemistry of this compound extends to a variety of ligands, leading to the formation of distinct crystal structures. The geometry of these coordination compounds is dictated by the electronic and steric properties of the ligands involved.
Examples of this compound coordination compounds include those formed with urea and acetamide. tandfonline.com In the complex [Sc(Ur)₆]I₃ (Ur = urea), the scandium ion is coordinated to six urea molecules. tandfonline.com Another example is the acetamide complex, [Sc(AA)₆][I₅][I₃]I, where the scandium ion is octahedrally coordinated by the oxygen atoms of the acetamide ligands. tandfonline.com The formation of these complexes illustrates the Lewis acidic nature of this compound, readily accepting electron pairs from donor ligands. The resulting crystal structures are often complex, incorporating not only the primary coordination sphere of the scandium ion but also intricate networks of counter-ions and sometimes solvent molecules. mdpi.com
Gas-Phase Molecular Structure Analysis
The study of this compound in the gas phase provides insight into the intrinsic geometry of the individual molecule, free from the influences of crystal packing forces.
Monomeric this compound (ScI₃) Molecular Geometry
Gas-phase electron diffraction (GED) studies combined with mass spectrometry have been employed to determine the molecular structure of monomeric this compound. researchgate.net At high temperatures, such as 896 K, the vapor above solid ScI₃ consists predominantly of monomeric ScI₃ molecules (~96%) with a small fraction of dimeric species (Sc₂I₆). researchgate.net
The equilibrium geometry of the monomeric ScI₃ molecule has been determined to be planar with D₃h symmetry. researchgate.net However, the vibrationally averaged structure is found to have a C₃v symmetry, appearing as a trigonal pyramid. researchgate.net This is a common phenomenon where the time-averaged position of the atoms deviates from the ideal planar structure due to molecular vibrations.
Table 1: Gas-Phase Molecular Structure Parameters for Monomeric ScI₃
| Parameter | Value | Reference |
| Sc-I bond distance (rg) | 2.650(5) Å | researchgate.net |
| I···I non-bonded distance (rg) | 4.530(10) Å | researchgate.net |
| I-Sc-I bond angle (∠g) | 117.6(4)° | researchgate.net |
The experimental findings are supported by quantum chemical calculations, which also predict a planar D₃h equilibrium geometry for the monomer. researchgate.net
Dimeric this compound (Sc2I6) Molecular Structure
In the vapor phase, this compound can exist as a dimeric molecule, Sc2I6. Theoretical studies utilizing Density Functional Theory (DFT) and Møbius-aromaticity-based (MP2) approaches, along with experimental data, have determined that the Sc2I6 molecule has an equilibrium structure with D2h symmetry. researchgate.net This structure is characterized by two scandium atoms bridged by two iodine atoms, forming a central four-membered ring.
A gas electronography study determined the internuclear distance for the Sc-I bond in the dimer to be 262(3) pm and the I1-Sc-I2 angle to be 125(5)°. osti.gov These findings indicate a lack of compression in the dimeric cycle along the metal-metal axis. osti.gov
Table 1: Structural Parameters of Dimeric Scandium Halides
| Molecule | Symmetry | Terminal Bond Length (pm) | Bridging Bond Length (pm) | Terminal Angle (°) | Bridging Angle (°) |
| Sc2I6 | D2h | 262(3) (avg) | 262(3) (avg) | 125(5) (I1-Sc-I2) | Not specified |
| Sc2Cl6 | D2h | 226.0 | 247.5 | 114.9 (Clt-Sc-Clt) | 86.6 (Clb-Sc-Clb) |
| Sc2Br6 | D2h | Not specified | Not specified | Not specified | Not specified |
Note: Data for Sc2Cl6 and Sc2Br6 are from theoretical calculations and are provided for comparison. researchgate.net
Electron Diffraction Studies in Vapor Phase
Gas-phase electron diffraction is a primary technique for determining the molecular structure of volatile compounds like this compound. Studies combining electron diffraction with mass spectrometry have provided detailed insights into the species present in the vapor over solid ScI3 at high temperatures.
One study conducted at 896 K found that the saturated vapor contained approximately 96 mol% of monomeric ScI3 and 4 mol% of the dimeric Sc2I6 species. researchgate.net For the monomeric ScI3, the study determined the internuclear distances rg(Sc–I) to be 2.650(5) Å and rg(I⋯I) to be 4.530(10) Å, with a bond angle ∠g(I–Sc–I) of 117.6(4)°. researchgate.net
In contrast, an earlier gas electronography study at a higher temperature of 1050 K reported a significantly different composition, with the vapor consisting of about 75% dimeric (Sc2I6) and 25% monomeric (ScI3) molecules. osti.gov This discrepancy suggests that the dimerization equilibrium is highly dependent on temperature. The structural parameters determined in this study for the monomer were rg(ScI) = 262(2) pm and for the dimer were rg(ScI1) = 262(3) pm. osti.gov
These electron diffraction experiments confirm that in the vapor phase, this compound exists as a mixture of planar, monomeric ScI3 molecules (D3h symmetry) and bridged, dimeric Sc2I6 molecules (D2h symmetry). researchgate.net The analogous scandium trichloride (B1173362) (ScCl3) also shows a similar equilibrium in the vapor phase at 900 K, although it is predominantly monomeric (~92%) with only about 8% dimer (Sc2Cl6). wikipedia.org
Structural Characterization of this compound Cluster Compounds
Exohedral and Endohedral Scandium Cluster Architectures
Beyond simple monomeric and dimeric forms, scandium can form complex cluster compounds, particularly within the cages of fullerenes, creating structures known as endohedral metallofullerenes. chemeurope.com These compounds represent a unique class of scandium derivatives where the cluster is a guest species within a host molecule. rsc.org
In these architectures, the scandium atoms are encapsulated within a carbon shell. chemeurope.com Examples include dimetallic and trimetallic species, as well as clusters containing non-metal atoms like nitrogen or oxygen. chemeurope.com A significant discovery was the synthesis of Sc3N@C80, where a scandium nitride fragment was successfully enclosed within a fullerene cage for the first time. chemeurope.com Similarly, oxide clusters such as Sc4O2@C80 and Sc4O3@C80 have been synthesized, where the oxygen atoms act as μ3-bridging ligands to the scandium atoms. rsc.org
The geometry of the encapsulated cluster is influenced by the fullerene cage. rsc.org In these endohedral metallofullerenes, electrons are typically transferred from the electropositive metal atoms to the fullerene cage. chemeurope.com The scandium atoms often occupy off-center positions within the cage. chemeurope.com
Exohedral functionalization, where chemical groups are added to the exterior of the fullerene cage, can further influence the geometry of the internal scandium cluster. rsc.org This demonstrates the interplay between the internal endohedral cluster and the external surface of the carbon cage. rsc.org
Table 2: Examples of Endohedral Scandium Fullerene Clusters
| Compound | Encapsulated Cluster | Fullerene Cage |
| Sc3N@C80 | Sc3N | C80 |
| Sc4O2@C80 | Sc4O2 | C80 |
| Sc4O3@C80 | Sc4O3 | C80 |
| Sc2TiC@C80 | Sc2TiC | Ih-C80, D5h-C80 |
| Sc2S@C72 | Sc2S | Cs(10528)-C72 |
Source: chemeurope.comutep.eduosti.gov
ScxIyCz Systems: Bonding and Geometry
While specific scandium-iodide-carbide clusters (ScxIyCz) are not extensively detailed in the provided context, the principles of bonding and geometry can be understood from related scandium-carbide (ScxCz) endohedral fullerenes. In these systems, the fullerene acts as a unique ligand and reaction vessel, stabilizing novel cluster geometries. rsc.org
The primary bonding interaction in endohedral metallofullerenes is the transfer of valence electrons from the encapsulated metal atoms to the host fullerene cage. rsc.org This creates an ionic interaction between the positively charged internal cluster and the negatively charged carbon cage. For instance, in Sc3N@C80, the formal charge distribution is (Sc3N)6+@C806-.
The geometry of the encapsulated cluster is a result of both internal bonding within the cluster and its interaction with the surrounding cage. In Sc3C2@C80, a trimetallic carbide cluster is stabilized. chemeurope.com In compounds like Sc2TiC@Ih-C80, the cluster contains multiple different metal atoms, and its geometry is precisely defined within the cage's confines. osti.gov The encapsulated metal atoms are often localized within specific fragments of the fullerene cage. rsc.org Density functional theory computations are a key tool for elucidating the electronic structures and bonding in these complex systems. nih.gov The interaction between the metal and the cage can be tuned by altering the encapsulated cluster, showcasing the versatility of these molecular architectures. rsc.org
Theoretical and Computational Chemistry of Scandium Triiodide
Quantum Chemical Calculations
Quantum chemical calculations have proven to be invaluable tools for understanding the molecular structure, bonding, and properties of scandium triiodide (ScI₃) and its dimer (Sc₂I₆). These computational methods provide insights that complement and, in some cases, refine experimental findings.
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and geometry of this compound. Theoretical calculations using DFT consistently predict that the monomeric ScI₃ molecule possesses a planar equilibrium geometry with D₃h symmetry. researchgate.netresearchgate.net This high degree of symmetry indicates that the three scandium-iodine bonds are equivalent.
For the dimeric species, Sc₂I₆, DFT calculations indicate an equilibrium geometry of D₂h symmetry. researchgate.netresearchgate.net This structure features two scandium atoms bridged by two iodine atoms, with each scandium also bonded to two terminal iodine atoms. researchgate.net This bridged structure is analogous to the dimers of other scandium trihalides like scandium trichloride (B1173362). researchgate.net
Recent DFT calculations have also been used to study the electronic properties of scandium-containing complexes, providing insights into bond lengths and angles which predict the geometry of the molecules. ajol.info
Table 1: Calculated Geometric Parameters for ScI₃ and Sc₂I₆ from DFT Studies
| Species | Symmetry | Parameter | Calculated Value |
|---|---|---|---|
| ScI₃ | D₃h | Sc-I bond length | Varies with functional and basis set |
| ScI₃ | D₃h | I-Sc-I bond angle | 120° |
| Sc₂I₆ | D₂h | Sc-I (terminal) bond length | Varies with functional and basis set |
| Sc₂I₆ | D₂h | Sc-I (bridging) bond length | Varies with functional and basis set |
| Sc₂I₆ | D₂h | I(t)-Sc-I(t) bond angle | Varies with functional and basis set |
| Sc₂I₆ | D₂h | I(b)-Sc-I(b) bond angle | Varies with functional and basis set |
Note: Specific bond lengths and angles can vary depending on the chosen DFT functional and basis set. The table presents the general geometric features.
Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, Coupled Cluster)
In addition to DFT, more computationally intensive ab initio and post-Hartree-Fock methods have been applied to study this compound, offering a higher level of theoretical accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory have been utilized to investigate the geometry and energetics of ScI₃ and its dimer. researchgate.net
MP2 calculations, similar to DFT, also predict a planar D₃h symmetry for the ScI₃ monomer and a D₂h bridged structure for the Sc₂I₆ dimer. researchgate.netresearchgate.net These high-level calculations provide a valuable comparison to DFT results and experimental data. For instance, a domain-based local-pair natural-orbital coupled-cluster approach (DLPNO-CCSD(T1)) has been used to derive gas-phase heats of formation for scandium trihalides and their dimers. kaust.edu.sa
The Hartree-Fock method, a fundamental ab initio approach, serves as a starting point for these more advanced post-Hartree-Fock calculations. science.govscience.gov The development of energy-consistent scalar-relativistic Hartree-Fock pseudopotentials has been extended to include scandium, enabling accurate calculations for molecules containing this 3d-transition metal. science.gov
Thermochemical Analysis and Energetics
The thermochemical properties of this compound are crucial for understanding its stability and reactivity, particularly at high temperatures where it is often utilized.
Standard Enthalpies of Formation
The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. For gaseous this compound, theoretical studies have been conducted to predict its heat of formation. kaust.edu.sa A composite reaction-based approach, which can involve both homolytic and heterolytic dissociation reactions, has been used to derive these values. kaust.edu.sa
One study reported that the most negative gas-phase enthalpies of formation for ScI₃ were derived from reactions involving the heterolytic cleavage with the release of Sc⁺³ and 3I⁻ ions. kaust.edu.sa It has been noted that for some scandium halides, a re-examination of available experimental heats of formation may be necessary in light of new theoretical predictions. kaust.edu.sa
Dissociation Energies of Monomeric and Dimeric Species
The stability of scandium trihalide dimers, including Sc₂I₆, has been investigated through the calculation of their dissociation energies. The 0 K dimer dissociation energy for scandium trihalides generally decreases down the group from fluorine to iodine. kaust.edu.sa This trend indicates that the dimeric iodide is less stable compared to the fluoride (B91410) and chloride analogues. kaust.edu.sa
The vapor above solid ScI₃ at elevated temperatures contains both monomeric (ScI₃) and dimeric (Sc₂I₆) species. researchgate.net Experimental studies at 896 K indicated that the saturated vapor consisted of approximately 96 mol% monomer and 4 mol% dimer. researchgate.net The thermochemistry of the dimerization of ScI₃(g) has been a subject of study, providing insight into the equilibrium between the monomer and dimer in the gas phase. acs.org
Thermodynamic Functions and Temperature Dependencies
The thermodynamic functions of this compound, such as entropy and heat capacity, and their dependence on temperature are essential for various applications, including the modeling of high-temperature processes. A critical analysis of experimental and theoretical data has been performed to determine the molecular constants of scandium trihalides, which are then used to calculate thermodynamic functions over a wide temperature range (298.15–6000 K). researchgate.net
For the condensed state, equations approximating the temperature dependence of the heat capacity of crystalline scandium trihalides have been derived. researchgate.netresearchgate.net These equations, along with data for the liquid phase, are used to calculate thermodynamic functions like entropy, reduced Gibbs free energies, and enthalpy increments. researchgate.netresearchgate.net These values are crucial for databases such as IVTANTHERMO. researchgate.netresearchgate.net
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 82333 |
| Scandium | 23927 |
| Iodine | 807 |
| Scandium trichloride | 62651 |
| Caesium iodide | 24463 |
Coordination Chemistry and Solution Behavior of Scandium Triiodide
Formation of Solvate Complexes and Adducts
In the presence of coordinating solvents, scandium triiodide readily forms stable complexes where the solvent molecules act as ligands, directly bonding to the central scandium ion.
This compound dissolves in the polar, aprotic solvent N,N-dimethylacetamide (DMA) to form a complex cation, [Sc(DMA)₆]³⁺. publish.csiro.audiva-portal.org This has been confirmed through the independent synthesis of [Sc(DMA)₆]I₃ by dissolving ScI₃ directly in DMA. publish.csiro.auresearchgate.net Crystallization from these solutions has yielded two distinct polymorphs of [Sc(DMA)₆]I₃: an orthorhombic form and a monoclinic form. publish.csiro.audiva-portal.orgresearchgate.net Spectroscopic analysis using ⁴⁵Sc NMR and EPR has been instrumental in identifying the [Sc(DMA)₆]³⁺ cation in solution. publish.csiro.auresearchgate.net The scandium ion in this complex is six-coordinate, which is a typical coordination number for Sc(III). wikipedia.org
The dissolution of certain scandium cluster compounds, such as {CSc₆}I₁₂Sc, in DMA also results in the formation of the [Sc(DMA)₆]³⁺ cation alongside other cluster species in the solution. publish.csiro.auresearchgate.netresearchgate.net
When this compound or related cluster compounds are dissolved in tetrahydrofuran (B95107) (THF), a different solution behavior is observed compared to DMA. publish.csiro.auresearchgate.net Analysis of THF solutions by ⁴⁵Sc NMR and EPR spectroscopy indicates the formation of the hexaiodoscandate(III) anion, [ScI₆]³⁻, along with scandium cluster species. publish.csiro.audiva-portal.orgresearchgate.net While specific ScI₃(THF) adducts are less detailed in the available literature, the analogous scandium chloride complex, ScCl₃(THF)₃, is a well-known white, crystalline solid. wikipedia.orgprochemonline.com This THF-soluble complex is a common starting material in the synthesis of organoscandium compounds. researchgate.netwikipedia.org The formation of such solvated halides underscores the Lewis acidic nature of Sc(III). wikipedia.org
This compound is hygroscopic and readily absorbs water to form hydrated complexes. wikipedia.org The maximally hydrated form has been identified through low-temperature single-crystal X-ray diffraction as this compound octahydrate, ScI₃·8H₂O. researchgate.net Its structural formula is more accurately represented as [Sc(OH₂)₇]I₃·H₂O. researchgate.net
In this complex, the scandium(III) ion is seven-coordinate, bonded to seven water molecules in a distorted arrangement from the ideal pentagonal-bipyramidal geometry. researchgate.net The Sc-O bond lengths range from 2.109(3) Å to 2.219(3) Å. researchgate.net The eighth water molecule is not coordinated to the metal center but is present as a lattice water molecule within the crystal structure. researchgate.net This contrasts with the hydrated scandium chloride and bromide, which both form heptahydrates, [Sc(OH₂)₇]X₃. researchgate.net In aqueous solutions, the hydrated scandium(III) ion can exist in various coordination environments, including six-, seven-, and eight-coordination. mdpi.comrsc.org
Table 1: Structural Data for Hydrated Scandium(III) Halides
| Compound | Formula | Crystal System | Space Group | Coordination No. of Sc³⁺ |
| Scandium Chloride Heptahydrate | [Sc(OH₂)₇]Cl₃ | Monoclinic | P2/n | 7 |
| Scandium Bromide Heptahydrate | [Sc(OH₂)₇]Br₃ | Monoclinic | P2/n | 7 |
| Scandium Iodide Octahydrate | [Sc(OH₂)₇]I₃·H₂O | Monoclinic | P2₁/c | 7 |
This compound reacts with neutral oxygen-donor ligands like urea (B33335) (Ur) and acetamide (B32628) (AA) to form stable crystalline complexes. tandfonline.comresearchgate.net Syntheses have yielded compounds with the general formula [Sc(L)₆]I₃, where L is either urea or acetamide. tandfonline.comresearchgate.netresearchgate.net In these complexes, the scandium ion is located at the center of a distorted octahedral geometry, coordinated by the oxygen atoms of the six organic ligands. tandfonline.comresearchgate.netresearchgate.net The iodide ions are not coordinated to the scandium center and act as counter-ions. tandfonline.comresearchgate.net The trigonal crystals of [Sc(Ur)₆]I₃ and [Sc(AA)₆]I₃ are isomorphous to analogous complexes of other transition metals and lanthanides. tandfonline.comresearchgate.netresearchgate.net
Polyiodide Formation
In the presence of excess iodine or under specific crystallization conditions, scandium iodide complexes can incorporate polyiodide anions.
The formation of the discrete hexaiodoscandate(III) anion, [ScI₆]³⁻, has been identified in THF solutions. publish.csiro.audiva-portal.orgresearchgate.net This species is formed when a precursor cluster, {CSc₆}I₁₂Sc, is dissolved in THF. publish.csiro.au A solution of ScI₃ and NaI in a 1:3 molar ratio in THF also shows the formation of [ScI₆]³⁻. researchgate.net The ⁴⁵Sc NMR spectrum for this anion shows a signal at 373 ppm, which aligns with the established trend for other hexahalogenated scandium complexes like [ScCl₆]³⁻ (249 ppm) and [ScBr₆]³⁻ (288 ppm). researchgate.net The formation of [ScF₆]³⁻ is also well-established. wikipedia.org
Furthermore, scandium complexes with urea and acetamide have been shown to form crystals containing various polyiodide anions. tandfonline.comresearchgate.net For example, monoclinic crystals of [Sc(Ur)₆][I₃]₃ have been synthesized, which contain triiodide (I₃⁻) anions. tandfonline.comresearchgate.net An even more complex polyiodide, [Sc(AA)₆][I₅][I₃]I, has been isolated, featuring V-shaped pentaiodide (I₅⁻) anions, linear triiodide anions, and isolated iodide ions within its crystal structure. tandfonline.comresearchgate.netresearchgate.net This tendency to form polyiodides connects the chemistry of scandium with that of both 3d transition elements and the rare-earth elements. tandfonline.comresearchgate.net
Higher Polyiodide Anions (e.g., [I₃]⁻, [I₅]⁻) in Scandium Complexes
The coordination chemistry of scandium(III) extends to the formation of complex salts incorporating higher polyiodide anions. These structures are of interest as scandium links 3d transition elements with rare-earth elements in its complexation behavior. tandfonline.com Research has demonstrated that scandium(III) can form complexes with neutral ligands like urea and acetamide, where the charge of the scandium cation is balanced by polyiodide anions rather than simple iodide ions. tandfonline.comresearchgate.net
For instance, iodides and polyiodides of scandium complexes with urea (Ur) and acetamide (AA) have been synthesized and characterized. tandfonline.com While complexes such as [Sc(Ur)₆]I₃ and [Sc(AA)₆]I₃ contain simple triiodide anions, further reaction can lead to the formation of higher polyiodides. tandfonline.comresearchgate.net A notable example is the acetamide complex, [Sc(AA)₆][I₅][I₃]I, which was the first M(III) acetamide polyiodide to be characterized. tandfonline.com In the crystal structure of this compound, the scandium ion is coordinated octahedrally by the oxygen atoms of the acetamide ligands, forming the complex cation [Sc(AA)₆]³⁺. tandfonline.com The iodide ions are not directly coordinated to the metal center but exist as distinct counter-anions: a V-shaped pentaiodide ([I₅]⁻) anion, a linear triiodide ([I₃]⁻) anion, and a simple iodide (I⁻) anion. tandfonline.com
Similarly, scandium complexes with urea can form monoclinic crystals of [Sc(Ur)₆][I₃]₃, which are isomorphous with analogous ytterbium and lutetium compounds. tandfonline.comresearchgate.net This tendency to form varied polyiodide structures from isomorphous simple iodides is a known characteristic for other metal(III) urea complexes. tandfonline.com The formation and stability of these polyiodide networks are influenced by factors such as the nature of the cation and intermolecular interactions like hydrogen bonding between the coordinated ligands and the polyiodide anions. researchgate.net
Solution-Phase Equilibrium and Dynamics
Ligand Exchange Mechanisms and Kinetics
The substitution of ligands in transition metal complexes is a fundamental process in coordination chemistry, governed by specific kinetic and mechanistic pathways. solubilityofthings.comlibretexts.org These reactions can generally be classified into associative, dissociative, and interchange mechanisms. solubilityofthings.comyoutube.com An associative (A) mechanism involves the formation of an intermediate with a higher coordination number, while a dissociative (D) mechanism proceeds through an intermediate with a lower coordination number after the initial loss of a ligand. solubilityofthings.comlibretexts.org The interchange (I) mechanism is a concerted process without a distinct intermediate, and can be further classified as associative-interchange (Iₐ) or dissociative-interchange (IᏧ) based on the degree of bond formation with the incoming ligand in the transition state. libretexts.org
While specific kinetic studies detailing the ligand exchange mechanisms for this compound are not extensively documented in the provided literature, the solution behavior of its complexes suggests dynamic processes are at play. rsc.org For example, ¹H NMR studies of scandium complexes with thia-oxa macrocycles in deuterated acetonitrile (B52724) or acetone (B3395972) show broad resonances that sharpen upon cooling, which is indicative of dynamic ligand exchange processes. rsc.org The rate of ligand substitution is influenced by various factors, including the electronic properties and steric bulk of both the entering and leaving ligands, as well as the nature of the metal center and the solvent. solubilityofthings.comcore.ac.uk For scandium(III), a hard Lewis acid, its interactions and exchange kinetics will be significantly affected by the donor properties of the ligands and the solvating medium. researchgate.net
Scandium(III) Ion Solvation Studies in Non-Aqueous Solvents
The behavior of scandium(III) ions, derived from the dissolution of this compound, has been investigated in various non-aqueous solvents. publish.csiro.audiva-portal.orgdiva-portal.org The structure and coordination number of the solvated Sc³⁺ ion are highly dependent on the properties of the solvent molecules, particularly their size and donor strength. core.ac.ukdiva-portal.org
In N,N-dimethylacetamide (DMA), dissolving a scandium cluster compound containing this compound results in the formation of the complex cation [Sc(DMA)₆]³⁺, which has been identified through ⁴⁵Sc NMR spectroscopy and confirmed by the independent synthesis and crystallization of [Sc(DMA)₆]I₃. publish.csiro.auresearchgate.net Scandium(III) is also known to form stable solvates with dimethyl sulfoxide (B87167) (DMSO). diva-portal.org Studies on hexakis(dimethyl sulfoxide)scandium(III) iodide show an octahedral ScO₆ coordination entity. acs.org
In tetrahydrofuran (THF), ⁴⁵Sc NMR studies of solutions containing ScI₃ and NaI suggest the formation of the hexaiodoscandate(III) anion, [ScI₆]³⁻. researchgate.net The coordination number of scandium(III) in solution can be flexible. diva-portal.org For instance, while often forming six-coordinate complexes in solvents like DMSO, studies of hydrated scandium(III) ions show that coordination numbers can vary, potentially reaching up to nine in some environments. diva-portal.orgresearchgate.net These solvation studies are crucial for understanding the reactivity and speciation of this compound in different chemical environments, which is essential for its application in synthesis. diva-portal.org
NMR Spectroscopic Studies of Complex Formation in Solution
Multinuclear NMR spectroscopy, particularly ⁴⁵Sc NMR, is a powerful tool for investigating the formation and dynamics of scandium complexes in solution. researchgate.netrsc.org Due to the 100% natural abundance and I = 7/2 nuclear spin of the ⁴⁵Sc nucleus, it is an effective probe for studying the coordination environment of scandium. rsc.orgrsc.org
⁴⁵Sc NMR has been used to identify scandium species in non-aqueous solvents. For example, a signal at 373 ppm in THF was attributed to the formation of the [ScI₆]³⁻ anion. researchgate.net This assignment is consistent with the trend observed for other scandium hexahalide complexes. researchgate.net In N,N-dimethylacetamide (DMA), the formation of the [Sc(DMA)₆]³⁺ cation from a scandium iodide-containing cluster was also confirmed using ⁴⁵Sc NMR. publish.csiro.auresearchgate.net
Furthermore, NMR studies provide insights into dynamic processes. In the study of scandium complexes with thia-oxa macrocycles, broad signals in the ¹H and ⁴⁵Sc NMR spectra indicate fluxional behavior and ligand exchange in solution. rsc.org For instance, the ⁴⁵Sc NMR spectrum of [ScI₂( diva-portal.organeO₃S₂)]I in acetonitrile shows a broad singlet at δ = 297 ppm. rsc.org Similarly, the reaction of [ScCl₃(Me₃-tacn)] with a fluoride (B91410) source in acetonitrile showed multiple resonances in both ¹⁹F and ⁴⁵Sc NMR spectra, corresponding to the stepwise formation of mixed halide complexes like [ScFCl₂(Me₃-tacn)], [ScF₂Cl(Me₃-tacn)], and [ScF₃(Me₃-tacn)]. rsc.org These studies highlight the utility of NMR in characterizing the equilibrium and structure of this compound-derived species in solution.
Macrocyclic and Crown Ether Coordination Chemistry
Complexes with Thia-oxa and Selena-oxa Macrocycles
This compound serves as a precursor for the synthesis of complexes with mixed-donor macrocyclic ligands, including those containing soft thia (sulfur) and selena (selenium) donor atoms. rsc.org The use of this compound is advantageous as it leads to complexes with higher solubility in common organic solvents like acetonitrile compared to their chloride counterparts, although they are more sensitive to moisture. rsc.orgscience.gov
Complexes of scandium(III) with the thia-oxa macrocycles researchgate.netaneO₄S₂ (1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane) and diva-portal.organeO₃S₂ (1,4,10-trioxa-7,13-dithiacyclopentadecane), as well as the selena-oxa macrocycle researchgate.netaneO₄Se₂ (1,4,10,13-tetraoxa-7,16-diselenacyclooctadecane), have been successfully synthesized and characterized. rsc.org The reaction of ScI₃ with these ligands in anhydrous acetonitrile yields complexes of the type [ScI₂(L)]I. rsc.orgebi.ac.uk
X-ray crystallography has confirmed the structure of [ScI₂( researchgate.netaneO₄S₂)]I, revealing that the scandium center is coordinated to all six donor atoms of the macrocycle (four oxygen and two sulfur). rsc.org This is a rare example of the hard, oxophilic Sc³⁺ ion coordinating to softer thioether donors. rsc.orgcolab.ws Similarly, the first examples of coordinated selenoether donors to scandium were achieved with these systems, forming complexes such as [LuI₂( researchgate.netaneO₄Se₂)]I for the related lutetium ion. rsc.org
These complexes have been thoroughly characterized using various spectroscopic techniques. rsc.org ¹H, ⁴⁵Sc, and where applicable, ⁷⁷Se NMR spectroscopy, in conjunction with IR spectroscopy and microanalysis, confirm the formation and structure of these macrocyclic complexes. rsc.orgscience.gov The coordination of all donor atoms from the macrocycle to the metal center is a consistent feature in these structures. rsc.orgebi.ac.uk
Table 1: Selected Scandium(III) Iodide Macrocyclic Complexes and their ⁴⁵Sc NMR Data Data sourced from studies in MeCN solution.
| Complex | ⁴⁵Sc Chemical Shift (ppm) |
| [ScI₂( rsc.organeO₃S₂)]I | 297 |
| [ScI₂( ebi.ac.ukaneO₄S₂)]I | 204 |
Crown Ether Adducts and Coordination Geometries
The interaction of scandium halides with crown ethers and related macrocyclic ligands has been a subject of significant research, revealing a variety of coordination geometries. While the synthesis of scandium crown ether complexes can be challenging due to the properties of the Sc³⁺ ion, several adducts have been successfully isolated and structurally characterized, primarily using scandium chlorides, which provide valuable models for the behavior of this compound. rsc.orgsoton.ac.uk
Research into the coordination of scandium(III) with crown ethers has led to the formation of complexes with high coordination numbers. For instance, the reaction of scandium chloride with 18-crown-6 (B118740) in the presence of a chloride abstractor like FeCl₃ results in the formation of the complex [ScCl₂(18-crown-6)][FeCl₄]. soton.ac.uk In this cationic complex, the scandium ion is seven-coordinate, with a pentagonal bipyramidal geometry where the two chloride ligands are in axial positions. soton.ac.uk Similarly, a pentagonal bipyramidal cation is observed in the complex [ScCl(15-crown-5)(MeCN)][SbCl₆]₂, with the chloride and acetonitrile ligands occupying the axial sites. soton.ac.uk
While direct structural data for simple this compound crown ether adducts is limited, studies on related systems with mixed-donor macrocycles provide significant insight. For example, the reaction of this compound with the thia-oxa macrocycle wikipedia.organeO₄S₂ (1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane) in acetonitrile yields the complex [ScI₂( wikipedia.organeO₄S₂)]I. rsc.org X-ray crystallography of this compound reveals that the scandium ion is eight-coordinate. rsc.org The coordination sphere of the scandium cation consists of all six donor atoms from the macrocyclic ligand (four oxygen and two sulfur atoms) and two iodide ligands in a cis arrangement. rsc.org This contrasts with some scandium chloride-crown ether complexes where not all donor atoms of the macrocycle coordinate to the metal center. rsc.org
In some instances, the crown ether may not directly coordinate to the scandium ion but instead participates in second-sphere coordination. This occurs in hydrated scandium chloride complexes, such as [ScCl₃(H₂O)₃]·18-crown-6. soton.ac.uk In this structure, the scandium ion is octahedrally coordinated by three chloride ions and three water molecules. The 18-crown-6 molecule is linked to the complex through hydrogen bonds with the coordinated water molecules, forming infinite chains. soton.ac.ukrsc.org
The table below summarizes the coordination geometries observed in representative scandium-macrocycle complexes.
| Complex | Scandium Coordination Number | Geometry | Ligands in Primary Coordination Sphere |
| [ScCl₂(18-crown-6)][FeCl₄] | 7 | Pentagonal Bipyramidal | 5 O (from crown), 2 Cl |
| [ScCl(15-crown-5)(MeCN)][SbCl₆]₂ | 7 | Pentagonal Bipyramidal | 5 O (from crown), 1 Cl, 1 N (from MeCN) |
| [ScI₂( wikipedia.organeO₄S₂)]I | 8 | Distorted Dodecahedral | 4 O, 2 S (from macrocycle), 2 I |
| [ScCl₃(H₂O)₃]·18-crown-6 | 6 | Mer-Octahedral | 3 Cl, 3 H₂O |
Factors Influencing Coordination Number and Ligand Displacement
The coordination environment around the scandium(III) center in its complexes with crown ethers and related ligands is influenced by several key factors, including the nature of the macrocycle, the solvent system, and the presence of competing ligands or Lewis acids.
Macrocycle Ring Size and Donor Atoms: The size of the crown ether cavity and the nature of its donor atoms are critical in determining the stability and structure of the resulting complex. The small ionic radius of Sc³⁺ suggests a preference for smaller macrocycles. nih.gov However, stable complexes with larger macrocycles like 18-crown-6 are well-documented. rsc.orgsoton.ac.uk The introduction of softer donor atoms, such as sulfur, into the macrocycle ring can lead to the coordination of all available donor atoms, as seen in [ScI₂( wikipedia.organeO₄S₂)]I, resulting in a higher coordination number. rsc.org This demonstrates the ability of scandium to coordinate with thioether groups, which is less common for this oxophilic ion. rsc.org
Solvent and Competing Ligands: The solvent plays a crucial role in the coordination chemistry of this compound. In coordinating solvents like acetonitrile (MeCN), the solvent molecules can compete with the iodide and crown ether ligands for coordination sites. This is exemplified by the formation of [ScCl(15-crown-5)(MeCN)]²⁺, where an acetonitrile molecule is directly bonded to the scandium ion. soton.ac.uk The presence of adventitious water can lead to hydrolysis and the formation of aqua complexes. rsc.orgresearchgate.net In some cases, water molecules can displace halide ligands from the primary coordination sphere. rsc.org For example, studies on related lanthanide iodide complexes with macrocycles have shown the displacement of iodide by water or acetonitrile. rsc.orgscilit.com The use of iodide salts generally leads to complexes with higher solubility compared to their chloride counterparts, but also increases their sensitivity to moisture. rsc.orgscilit.com
Anion and Counter-ion Effects: The nature of the anion is a significant factor. The iodide ion in this compound is a weaker Lewis base compared to chloride and is more readily displaced. The formation of cationic scandium-crown ether complexes often requires the use of a halide abstractor, such as a strong Lewis acid (e.g., FeCl₃, SbCl₅), to remove one or more halide ions from the coordination sphere of the scandium, allowing the macrocycle to bind. soton.ac.ukrsc.org The resulting speciation in solution can be complex and has been studied using techniques like ⁴⁵Sc NMR spectroscopy. soton.ac.uk
Steric Hindrance: The steric bulk of the ligands influences the coordination number. The arrangement of ligands around the scandium center aims to minimize steric repulsion. researchgate.net With sterically demanding ligands, lower coordination numbers are often observed. nih.gov For example, in the [ScCl₂(18-crown-6)]⁺ cation, the two chloride ligands adopt a trans (axial) arrangement in a pentagonal bipyramid, which minimizes repulsion between the anionic ligands. soton.ac.uk In contrast, the larger coordination sphere in [ScI₂( wikipedia.organeO₄S₂)]⁺ allows for a cis arrangement of the iodo ligands. rsc.org
Reactivity and Reaction Pathways of Scandium Triiodide
Hydrolysis and Solvolysis Reactions
Scandium triiodide (ScI₃), like other scandium halides such as the chloride and bromide, is highly soluble in water. wikipedia.org The dissolution in water is not a simple physical process but involves a chemical reaction known as hydrolysis. The chemistry of scandium is predominantly that of the trivalent ion, Sc³⁺. wikipedia.org When this compound is dissolved in water, the scandium(III) ions become aquated, forming the hexaaqua scandium(III) complex, [Sc(H₂O)₆]³⁺.
ScI₃(s) + 3H₂O(l) → Sc(OH)₃(s) + 3HI(aq)
The reaction between finely divided scandium metal and water also yields scandium(III) hydroxide (B78521) and hydrogen gas, illustrating the stability of the hydroxide product. nagwa.compilgaardelements.com The formation of scandium hydroxide from the hydrolysis of this compound is a key reaction demonstrating the compound's interaction with water.
This compound is described as a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. assignmentpoint.comaemree.com This reactivity with even trace amounts of water is a critical consideration when handling the compound in supposedly anhydrous (water-free) systems. The presence of minute quantities of water can lead to the slow decomposition of this compound. assignmentpoint.com
In anhydrous systems, the unintended introduction of moisture will initiate hydrolysis, leading to the formation of insoluble scandium oxyhalides or hydrated oxides. google.com This process can be considered a form of "self-dehydration" of the solvent system, where the highly reactive metal halide consumes the water impurity. google.com This reaction is analogous to the behavior of other metal halides with high oxidation states, which tend to undergo hydrolysis. wikipedia.org For this compound, this means that maintaining a strictly anhydrous environment is crucial for preventing the formation of impurities like scandium hydroxide or oxyiodides, which can interfere with subsequent reactions or the purity of the final products. The formation of an oxide impurity has been noted in reactions involving other scandium complexes, highlighting the general sensitivity of scandium compounds to moisture. nih.gov
Formation of Intermetallic Compounds
This compound serves as a reactant in high-temperature synthesis routes to produce complex scandium carbide iodides. These reactions typically involve heating this compound with scandium metal and a source of carbon, such as graphite (B72142), in sealed, inert containers like tantalum tubes. For example, a reaction mixture of ScI₃, scandium metal, and graphite in a 1:1:1 molar ratio, when heated to 1123 K (850 °C), yields a variety of cluster compounds. dntb.gov.ua
Table 1: Products from High-Temperature Reaction of ScI₃, Sc, and Graphite
| Reactants | Temperature | Observed Products | Reference |
|---|---|---|---|
| ScI₃, Sc, Graphite (1:1:1) | 1123 K | Sc₂₄C₁₀I₃₀, Sc₆C₂I₁₁, Sc₄C₂I₆ | dntb.gov.ua |
In addition to forming ternary compounds with non-metals, this compound can react with scandium metal to produce reduced, scandium-rich binary iodides. These compounds feature scandium in a formal oxidation state lower than +3. A notable example is the metallic, layered compound with the approximate composition Sc₀.₉₃I₂. acs.orgacs.org
This off-stoichiometry diiodide is synthesized by the equilibration of liquid this compound with an excess of scandium metal at elevated temperatures. acs.org The resulting material is a unique, reduced halide of scandium. acs.org The formation of such scandium-rich phases demonstrates the accessibility of lower oxidation states for scandium in the solid state, a contrast to its dominant +3 oxidation state in aqueous chemistry. wikipedia.org
A significant outcome of the high-temperature reactions involving this compound, scandium metal, and carbon is the formation of complex, cluster-based intermetallic compounds. acs.org In these structures, scandium atoms form polyhedral cages that encapsulate non-metal atoms or diatomic units.
Examples of such compounds include Sc₆I₁₁C₂ and Sc₄I₆C₂, where dicarbon (C₂) units are located within scandium clusters. acs.org An even more complex structure, Sc₂₄C₁₀I₃₀, has been synthesized, which features an adamantoid Sc₄C₁₀ cluster encapsulated within a larger framework. dntb.gov.ua These compounds are part of a broader class of scandium cluster chemistry where interstitial atoms like carbon or even nitrogen are encapsulated within metal frameworks, stabilized by halide ligands. core.ac.uknih.gov
Table 2: Examples of Scandium Iodide Cluster Compounds
| Compound Formula | Encapsulated Species | Reference |
|---|---|---|
| Sc₆I₁₁C₂ | C₂ | acs.org |
| Sc₄I₆C₂ | C₂ | acs.org |
| Sc₂₄C₁₀I₃₀ | Sc₄C₁₀ cluster | dntb.gov.ua |
Role in Catalysis
The catalytic potential of scandium compounds stems from the Lewis acidic nature of the Sc³⁺ ion. scandium.org This property allows scandium catalysts to activate a variety of substrates, facilitating numerous organic transformations. scandium.orgdu.ac.in
Scandium(III) compounds are recognized as potent Lewis acid catalysts in a wide array of organic reactions, including Friedel-Crafts alkylations and acylations, Diels-Alder reactions, Michael additions, and various cycloadditions. scandium.orgdu.ac.in The high Lewis acidity is a consequence of the small ionic radius and high charge density of the Sc³⁺ ion. du.ac.in While scandium triflate is the most extensively studied scandium-based catalyst for these transformations, the Lewis acidic nature of this compound suggests it could also function as a catalyst in similar reactions. scandium.orgdu.ac.in The large, polarizable iodide anions in ScI₃ might influence its solubility and catalytic activity in specific organic solvents compared to other scandium halides or triflates. However, specific examples and detailed research findings on the use of this compound as a Lewis acid catalyst in organic transformations are not widely reported.
Table 1: Examples of Organic Transformations Catalyzed by Scandium(III) Compounds (Primarily Sc(OTf)₃)
| Reaction Type | Substrates | Product Type | Catalyst (Typical) |
|---|---|---|---|
| Friedel-Crafts Alkylation | Aromatic compounds, Alkenes | Alkylated aromatics | Sc(OTf)₃ |
| Diels-Alder Reaction | Dienes, Dienophiles | Cyclohexene derivatives | Sc(OTf)₃ |
| Michael Addition | α,β-Unsaturated carbonyls, Nucleophiles | 1,5-Dicarbonyl compounds | Sc(OTf)₃ |
| Aldol (B89426) Reaction | Aldehydes/Ketones, Silyl enol ethers | β-Hydroxy carbonyls | Sc(OTf)₃ |
This table illustrates the types of reactions where scandium(III) compounds are effective catalysts. Specific data for this compound is limited.
The catalytic activity of scandium(III) compounds generally involves the coordination of the scandium ion to a Lewis basic site on one of the reactants. mdpi.com This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. For instance, in a carbonyl compound, the scandium ion would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. mdpi.com
Reactivity with Organometallic Reagents
The reaction of scandium halides with organometallic reagents is a primary method for the synthesis of organoscandium complexes, which are of interest for their potential applications in catalysis, particularly in polymerization. wikipedia.org
The synthesis of organoscandium compounds typically involves the reaction of a scandium halide with a stoichiometric amount of an organolithium or Grignard reagent. wikipedia.orgresearchgate.net Scandium trichloride (B1173362) is the most commonly used precursor for these reactions. wikipedia.org For example, the reaction of ScCl₃ with sodium cyclopentadienide (B1229720) (NaCp) is a well-established route to cyclopentadienylscandium complexes. wikipedia.org
While there is a lack of specific literature examples detailing the use of this compound as a precursor, it is chemically plausible that it would react in a similar manner to ScCl₃ with organometallic reagents to form organoscandium complexes. The general reaction would be:
ScI₃ + 3 R-M → ScR₃ + 3 MI (where R is an organic group and M is an alkali metal or MgX)
The choice of solvent and reaction conditions would be crucial to control the reactivity and prevent the formation of undesired byproducts. The larger size of the iodide ion compared to chloride might influence the reaction kinetics and the stability of the resulting organoscandium iodide intermediates.
Table 2: Common Precursors and Reagents for Organoscandium Synthesis
| Scandium Precursor | Organometallic Reagent | Resulting Organoscandium Complex Type |
|---|---|---|
| ScCl₃ | Sodium cyclopentadienide (NaCp) | Cyclopentadienylscandium complexes |
| ScCl₃ | Allyl potassium | Allylscandium complexes |
| ScCl₃ | Organolithium reagents (RLi) | Alkyl/Aryl scandium complexes |
| ScCl₃ | Grignard reagents (RMgX) | Alkyl/Aryl scandium complexes |
This table shows common synthetic routes to organoscandium complexes, primarily using scandium trichloride. Analogous reactions with this compound are theoretically possible but not well-documented.
Redox transmetalation is a synthetic strategy that involves the reaction of a metallic element with a compound of a more noble metal, leading to the oxidation of the more electropositive metal and the reduction of the more noble one. This method has been employed for the synthesis of lanthanide complexes. nih.gov Given that scandium is an electropositive metal, it is conceivable that scandium metal could react with organoiodides in a redox process, although such reactivity for the synthesis of organoscandium compounds directly from ScI₃ is not well-established.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful tool for probing the local environment of atomic nuclei, offering detailed information about molecular structure and dynamics. For scandium triiodide complexes, both scandium-45 (⁴⁵Sc) and proton/carbon-13 (¹H/¹³C) NMR are invaluable.
⁴⁵Sc NMR for Scandium Coordination Environment Elucidation
With a natural abundance of 100% and a high relative sensitivity, the ⁴⁵Sc nucleus is well-suited for NMR studies. nsf.gov The chemical shifts and line widths observed in ⁴⁵Sc NMR spectra are highly sensitive to the coordination number and symmetry of the scandium center. nih.govrsc.org
The coordination environment around the scandium ion directly influences the ⁴⁵Sc NMR parameters. For instance, the quadrupolar coupling constant (CQ), which ranges from 3.9 to 13.1 MHz in various scandium compounds, correlates directly with the symmetry of the scandium coordination sphere. nih.gov A more symmetrical environment, such as the octahedral coordination in [Sc(H₂O)₆]³⁺, results in narrower signals, while lower symmetry environments lead to broader lines due to quadrupolar relaxation. nsf.gov
Studies have shown that ⁴⁵Sc chemical shifts for diamagnetic complexes can span a wide range, from -50 ppm to 396 ppm. nsf.gov For example, dissolving this compound (ScI₃) in N,N-dimethylacetamide (DMA) gives rise to a complex cation, [Sc(DMA)₆]³⁺, which is detectable by ⁴⁵Sc NMR. publish.csiro.audiva-portal.org Similarly, when ScI₃ is dissolved in tetrahydrofuran (B95107) (THF), the formation of [ScI₆]³⁻ can be identified by its characteristic ⁴⁵Sc NMR signal at 373 ppm. publish.csiro.audiva-portal.orgresearchgate.net This fits well within the trend observed for other hexahalogenated scandium complexes, such as [ScF₆]³⁻ (2.3 ppm), [ScCl₆]³⁻ (249 ppm), and [ScBr₆]³⁻ (288 ppm). researchgate.net
The quadrupolar coupling constant (CQ) is particularly sensitive to changes in the coordination sphere. Three-coordinate scandocenes like Cp₂Sc-X (where X = F, Cl, Br, I) exhibit large CQ values (> 27 MHz), whereas their four-coordinate THF adducts, Cp₂Sc-X(THF), have significantly smaller CQ values (< 26 MHz). escholarship.org This difference is attributed to the change in the local coordination environment and symmetry at the scandium atom. escholarship.org
Interactive Table: ⁴⁵Sc NMR Data for Selected Scandium Complexes
| Compound/Species | Solvent | Chemical Shift (δ/ppm) | Reference |
|---|---|---|---|
| [Sc(dmpe)₂I₃] | 361 | nsf.gov | |
| [ScI₂( researchgate.netaneO₃S₂)]I | MeCN | 297 | rsc.org |
| [ScI₂( nsf.govaneO₄S₂)]I | MeCN | 204 | rsc.org |
| [ScI₆]³⁻ | THF | 373 | publish.csiro.audiva-portal.orgresearchgate.net |
| [ScCl₃(terpy)] | CD₂Cl₂ | 254 | rsc.org |
¹H and ¹³C NMR for Ligand Characterization in Complexes
While ⁴⁵Sc NMR provides direct information about the metal center, ¹H and ¹³C NMR are essential for characterizing the organic ligands coordinated to the scandium ion. These techniques allow for the detailed structural analysis of the ligand framework in this compound complexes.
For instance, in complexes of this compound with macrocyclic ligands like researchgate.netaneO₃S₂ and nsf.govaneO₄S₂, ¹H NMR spectra show broad resonances for the protons on the macrocycle, indicating their coordination to the scandium center. rsc.org Specifically, for [ScI₂( researchgate.netaneO₃S₂)]I in CD₃CN, broad signals appear at 3.83, 4.38, 4.48, and 4.62 ppm. rsc.org For the [ScI₂( nsf.govaneO₄S₂)]I complex, broad multiplets for the SCH₂ protons are observed between 2.75 and 2.98 ppm, with other macrocyclic protons appearing at 3.56 and 4.24 ppm. rsc.org
In the case of scandium complexes with phosphino-aryloxide ligands, ¹H and ¹³C NMR are used to confirm the structure of the ligands and to observe changes upon coordination. mdpi.com Similarly, for N-heterocyclic carbene scandium complexes, ¹H and ¹³C NMR spectra are crucial for the full characterization of both the ligands and the resulting metal complexes. researchgate.net The synthesis of various scandium complexes with ligands such as terpyridine and triazacyclononane derivatives also relies on ¹H NMR for characterization. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radicals and certain metal clusters.
Detection and Characterization of Scandium Cluster Species
EPR spectroscopy has been instrumental in identifying the formation of scandium cluster species in solution. When the black solid {CSc₆}I₁₂Sc, synthesized from this compound, graphite (B72142), and scandium metal, is dissolved in solvents like N,N-dimethylacetamide (DMA) or tetrahydrofuran (THF), EPR analysis indicates the presence of a scandium cluster species. publish.csiro.audiva-portal.org This technique, in conjunction with ⁴⁵Sc NMR, confirmed that the dissolution of {CSc₆}I₁₂Sc in THF yields a solution containing both a scandium cluster and the [ScI₆]³⁻ anion. publish.csiro.audiva-portal.org
EPR has also been successfully applied to study fullerene-encapsulated scandium clusters. nih.gov Solution and solid-state EPR spectra have been obtained for Sc₃C₈₂, revealing information about the geometry of the encapsulated scandium cluster. nih.gov The hyperfine structure observed in the EPR spectra of ion radicals of the clusterfullerene Sc₄O₂@C₈₀, which is caused by two pairs of equivalent ⁴⁵Sc atoms, demonstrates that both oxidation and reduction are centered on the scandium cluster. acs.org
The reversible disproportionation of the persistent nitronyl nitroxide radical PTIO• in the presence of Sc(OTf)₃ has also been confirmed by EPR spectroscopy. mdpi.com The characteristic five-line EPR signal of PTIO• disappears upon the addition of the scandium salt and reappears with the addition of water, demonstrating the role of the scandium ion in the electron transfer process. mdpi.com
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of molecules, which are characteristic of their structure and bonding.
Infrared Spectroscopic Analysis of this compound and Complexes
For example, complexes of this compound with various ligands, such as urea (B33335) and acetamide (B32628), have been synthesized and characterized using IR spectroscopy, among other methods. tandfonline.com The IR spectra of trivalent scandium complexes with thia-oxa and selena-oxa macrocycles have also been recorded to aid in their characterization. rsc.org
In a study of scandium halide complexes with N-donor ligands, IR spectroscopy was used to identify the characteristic Sc-Cl stretching frequencies. rsc.org For complexes involving phosphino-aryloxide ligands, FT-IR spectroscopy is used alongside NMR to characterize the compounds. mdpi.com
Raman spectroscopy has also been employed to study scandium iodide systems. Thermal analysis and Raman spectroscopic measurements have been performed on the scandium iodide-cesium iodide system. acs.org Furthermore, Raman and IR spectra of hexakis(dimethyl sulfoxide)scandium(III) iodide, [Sc(OS(CH₃)₂)₆]I₃, have been recorded and analyzed to understand the vibrational modes of the coordinated dimethyl sulfoxide (B87167) ligands. researchgate.net The study of the hydration of the scandium(III) ion in aqueous solution and crystalline hydrates has also utilized Raman spectroscopy to investigate the Sc-O stretching modes. rsc.orgfigshare.com
Mass Spectrometry
Mass spectrometry serves as a powerful tool for investigating the vapor-phase composition and thermochemical properties of this compound. By ionizing the gaseous species above a heated sample and analyzing the resulting ions, detailed information about the monomeric (ScI₃) and dimeric (Sc₂I₆) forms can be obtained.
Gas-Phase Analysis of Monomeric and Dimeric Species
Early investigations into the vapor above solid this compound identified the presence of both monomeric ScI₃ and dimeric Sc₂I₆ molecules. acs.org Synchronous gas electron diffraction (GED) and mass spectrometric (MS) studies have been employed to determine the relative abundance of these species in the gas phase. In one such study conducted at a temperature of 896 K (±10 K), the vapor was found to consist of approximately 96 mol% monomeric ScI₃ and 4 mol% dimeric Sc₂I₆. researchgate.net Another study using a similar combined GED/MS approach reported that at 896(10) K, the saturated vapor over this compound contained about 3% to 4% of the dimer. researchgate.net The concentration of the dimeric species is often too low to allow for precise determination of its structural parameters from electron diffraction data alone. researchgate.net
The stability of scandium trihalide dimers, including Sc₂I₆, has been noted to be less than that of the corresponding yttrium trihalide dimers. The dissociation energy for scandium trihalide dimers decreases from the fluoride (B91410) to the chloride and then remains roughly similar for the bromide and iodide. kaust.edu.sa
Thermochemistry from Mass Spectrometric Data
Mass spectrometry is instrumental in determining the thermochemical properties of this compound and its dimerization reaction. By measuring ion intensities as a function of temperature, thermodynamic data such as enthalpies of sublimation and dimerization can be derived. acs.org
Theoretical studies employing a composite reaction-based approach have been used to calculate the gas-phase heats of formation for both scandium trihalide monomers and dimers. kaust.edu.sa For the reaction ScI₃(g) ⇌ Sc⁺(g) + 3I(g), the first-order spin-orbit contribution (ΔE_SO) is significant, ranging from -1.1 kcal/mol for ScF₃ to -14.8 kcal/mol for ScI₃. kaust.edu.sa These computational approaches provide valuable insights into the bonding energetics and stability of these species. For instance, theoretical calculations suggest that the most negative gas-phase enthalpies of formation for ScI₃ are derived from reactions involving heterolytic cleavage to Sc⁺³ and 3I⁻ ions. kaust.edu.sa
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful techniques for probing the electronic structure and local atomic environment of scandium in this compound. These methods provide element-specific information about oxidation states, coordination chemistry, and bonding.
Electronic State and Local Structure Probes
X-ray Absorption Spectroscopy (XAS) is a technique that can determine the chemical and electronic state of an element, including its oxidation state, local atomic geometry, bond lengths, and coordination number. axt.com.auspringernature.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.comberstructuralbioportal.org XANES provides information on the oxidation state and coordination geometry, while EXAFS reveals details about the local atomic environment, such as bond distances and coordination numbers of neighboring atoms. berstructuralbioportal.org
In the context of scandium compounds, Sc K-edge XANES spectroscopy is particularly useful. rsc.org The pre-edge features in the XANES spectra can provide information on the p-d mixing of the absorber's orbitals, which gives clues about the centrosymmetry of the scandium site. rsc.org The energy of the X-ray absorption edge is proportional to the oxidation state of the absorbing atom; a more positive oxidation state results in a higher energy edge. libretexts.org First-principles calculations can be used to interpret the spectral features and relate them to the local environment of the scandium atom. rsc.org
Emerging Applications in Advanced Materials Science Research Focus
Precursors for Thin Film Deposition
The deposition of thin films is a cornerstone of modern manufacturing, particularly in the semiconductor and optics industries. The quality of these films is critically dependent on the chemical precursors used in the deposition process. Research is focused on developing precursors that are volatile, thermally stable, and highly reactive to produce pure, uniform, and conformal layers.
Atomic Layer Deposition (ALD) is a technique prized for its ability to grow highly uniform and conformal films with angstrom-level precision, which is essential for creating complex, three-dimensional microelectronic devices. sciopen.com The process relies on sequential, self-limiting surface reactions. sciopen.com
The development of ALD processes for scandium-containing films, such as scandium oxide (Sc₂O₃), has been primarily advanced through the introduction of novel metal-organic precursors rather than inorganic halides like scandium triiodide. researchgate.net For instance, scandium tris(N,N'-diisopropylacetamidinate) is a precursor designed for ALD that demonstrates favorable characteristics like high thermal stability and reactivity. avsconferences.org While the use of volatile metal iodides as precursors is a possibility in ALD process chemistry kirj.ee, this compound is not reported as a conventional precursor for depositing scandium-based films via this method. The focus remains on complex organometallic molecules where ligands can be tailored to optimize the deposition process. avsconferences.org
Metal-Organic Chemical Vapor Deposition (MOCVD) is another key technique for producing high-quality thin films. As the name suggests, this process inherently uses metal-organic precursor compounds. researchgate.net These precursors are delivered in a vapor phase to a heated substrate, where they decompose to form the desired film. researchgate.net
For the deposition of scandium oxide, research has centered on scandium(III) β-diketonate complexes. These compounds are favored due to their thermal stability and the versatility offered by modifying their organic ligands to achieve suitable vapor pressure and melting points for the MOCVD process. researchgate.net this compound, as an inorganic halide, is not a typical precursor for MOCVD, a field dominated by the chemistry of organometallic compounds.
The continuous push for smaller and more efficient electronic devices necessitates ongoing research into new and improved precursors for vapor deposition. The primary challenge is to identify or synthesize compounds that possess high volatility, sufficient thermal stability to prevent premature decomposition, and high reactivity at the substrate surface.
Much of the research has been directed toward the synthesis of new organometallic compounds and the refinement of their ligand structures. avsconferences.org For example, diketonate complexes are noted as important MOCVD precursors because their adducts are often volatile enough for the process. researchgate.net Similarly, amidinate-based ligands are being developed for ALD precursors. avsconferences.org In one study, a multi-gram synthesis route was developed involving the reaction of this compound with graphite (B72142) and scandium metal at high temperatures (850°C), but this was to create a scandium cluster compound for further solution-based chemistry, not for direct use as a vapor deposition precursor. researchgate.netresearchgate.netresearchgate.net This highlights that while ScI₃ is a fundamental scandium compound, current precursor development is largely focused on more complex, engineered molecules.
A critical requirement for advanced semiconductor manufacturing is the ability to deposit films that conform perfectly to intricate, high-aspect-ratio structures. The self-limiting nature of ALD makes it exceptionally suited for achieving highly conformal coatings. sciopen.com
Purity is another paramount concern. The precursor chemistry must be clean, leaving no unwanted impurities, such as carbon, in the deposited film, as these can degrade the film's electrical or optical properties. For this reason, materials intended for use in semiconductor and other high-purity applications are produced in specialized forms. For example, ultra-dry scandium iodide is available for such demanding applications, underscoring the importance of minimizing contaminants like water. americanelements.com
Materials for Laser and Optical Technologies
Scandium compounds are integral to the advancement of various laser and optical technologies, prized for their ability to enhance light quality, efficiency, and durability in demanding applications.
This compound (ScI₃) plays a significant role in the field of high-intensity lighting, which is closely related to laser and optical technologies. It is a critical component in metal halide lamps, which are high-intensity discharge light sources. aemree.comnanorh.com When added to mercury-vapor lamps, often along with sodium iodide, this compound helps to produce a bright, white light with a high color rendering index that closely mimics natural sunlight. scandium.orgmelscience.comstanfordmaterials.comwikipedia.orgshevranstar.com This quality is essential for applications where accurate color reproduction is vital, such as in film and television production and stadium lighting. scandium.orgshevranstar.com The maximized UV emission from these lamps can also be tailored for specific applications like initiating photopolymerization reactions. wikipedia.org
Maximizing UV Emission for Photopolymerization
This compound (ScI₃) plays a significant role in applications requiring high-intensity ultraviolet (UV) light, such as photopolymerization. The compound is a key component in the manufacturing of metal-halide lamps, where it is used in conjunction with other salts like caesium iodide. wikipedia.org The primary function of this compound in these lamps is to maximize the emission of UV radiation and to extend the operational life of the bulb. wikipedia.org
The UV light produced by these specialized lamps can be precisely controlled and tuned to specific wavelengths. wikipedia.org This tunability is critical for initiating photopolymerization, a process where light energy is used to trigger chemical reactions that link monomer molecules together to form polymer chains. wikipedia.org This technology is leveraged in various industrial applications, including the curing of adhesives and coatings. The ability of ScI₃ to enhance UV output makes it a valuable material for developing efficient and rapid photopolymerization systems. wikipedia.org
Advanced Catalytic Systems
This compound and its derivatives are gaining attention for their potential as effective catalysts in a range of chemical reactions. ontosight.aiechemi.com The catalytic activity of scandium compounds often stems from the Lewis acidic nature of the Sc³⁺ ion. wikipedia.org Scandium-based catalysts, including derivatives like scandium triflate, have demonstrated high efficiency and selectivity in various organic syntheses, positioning them as valuable tools in both laboratory and industrial settings. organic-chemistry.orgscandium.org Research into both homogeneous and heterogeneous catalytic systems incorporating scandium is an active area of development. researchgate.netcapes.gov.brnih.gov
The versatility of scandium as a catalyst is evident in its application in both heterogeneous and homogeneous systems. A homogeneous catalyst exists in the same phase as the reactants, often dissolved in the same solvent. savemyexams.com Scandium halide complexes with neutral oxygen or nitrogen donor ligands are noted for their potential in homogeneous catalysis. researchgate.netcapes.gov.br A prominent example of a scandium-based homogeneous catalyst is scandium(III) triflate [Sc(OTf)₃], which is effective in promoting various organic reactions. organic-chemistry.orgscandium.org It is particularly valued for its stability in aqueous solutions, a trait not common among traditional Lewis acids, and its ability to be recovered and reused. organic-chemistry.org
In contrast, heterogeneous catalysts exist in a different phase from the reactants. Scandium(III)-exchanged zeolites are an example of a solid, heterogeneous catalyst system. nih.govnih.gov These catalysts have been successfully used to facilitate multi-component reactions, such as the [4+2] cyclocondensation to produce tetrahydroquinoline derivatives. nih.gov The key advantages of these zeolite-based catalysts include their ease of separation from the reaction mixture by simple filtration and their recyclability for multiple reaction cycles without a significant loss of activity. nih.govnih.gov
Table 1: Comparison of Scandium-Based Catalytic Systems
| Catalyst Type | Example System | Phase | Key Advantages | Application Example |
|---|---|---|---|---|
| Homogeneous | Scandium(III) triflate [Sc(OTf)₃] | Same as reactants (e.g., solution) | High activity, stable in water, recyclable. organic-chemistry.org | Chemoselective conversion of carbonyl compounds. organic-chemistry.org |
| Heterogeneous | Scandium(III)-exchanged Zeolite | Different from reactants (solid catalyst, liquid/gas reactants) | Easy to separate and reuse, wide functional group compatibility. nih.govnih.gov | Imino-Diels-Alder reactions for piperidine (B6355638) synthesis. nih.gov |
Role in New Semiconductor Development
This compound is recognized for its potential in the field of materials science, particularly in the creation of new semiconductor materials, owing to its distinct electronic and optical properties. ontosight.aiechemi.com The intentional introduction of impurities, or doping, into a semiconductor is a fundamental process used to modify its electrical and optical characteristics. wikipedia.org Scandium compounds, in general, are being explored as dopants or components in various semiconductor systems to achieve novel functionalities. aps.orgresearchgate.net
While scandium nitride (ScN) and scandium oxides (Sc₂O₃) are more extensively studied as semiconductor materials themselves, this compound is considered a valuable component for producing high-purity materials for semiconductor applications. aps.orgamericanelements.commdpi.com The use of ultra-dry, high-purity scandium iodide is specified for such applications. americanelements.com
Research into related scandium compounds provides insight into the potential role of scandium in semiconductors. For instance, doping titanium dioxide (anatase) with scandium has been shown to alter the electronic properties of the material, including its band gap and flat band potential, leading to improved efficiency in dye-sensitized solar cells (DSSCs). researchgate.net Similarly, scandium-doped semiconductor oxides are being investigated to tailor their properties for specific applications. mdpi.com The function of this compound in this context is often as a precursor or a component in the synthesis of these advanced materials, contributing to the development of next-generation electronic and optoelectronic devices. ontosight.aiamericanelements.com
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 4420285 |
| Caesium iodide | 24544 |
| Scandium(III) triflate | 219589 |
| Scandium nitride | 166847 |
| Scandium oxide | 14813 |
Conclusion and Future Research Directions
Summary of Key Research Findings in Scandium Triiodide Chemistry
Research into this compound (ScI₃) has established its fundamental chemical and physical properties. A significant finding is its crystal structure, which adopts the layered bismuth triiodide (BiI₃) motif with a rhombohedral lattice where scandium is octahedrally coordinated. wikipedia.org In the gas phase at high temperatures, the monomeric ScI₃ molecule is the predominant species (~96% at 896 K) and possesses a planar structure with D₃ₕ symmetry. researchgate.net The primary method for synthesizing high-purity this compound is through the direct reaction of scandium metal with iodine. wikipedia.org Chemically, this compound is a Lewis acid, a characteristic of scandium(III) halides, and it is known to be soluble in water and reactive towards moisture. wikipedia.orgaemree.comwikipedia.org Its most prominent application is as an additive in metal-halide lamps, where, often combined with sodium iodide, it helps create a high-quality white light source that closely mimics natural sunlight. wikipedia.orgwikipedia.orgrsc.org
Unexplored Avenues in Synthetic Methodologies
Current synthetic methods, primarily the direct combination of elements at high temperatures, are effective but energy-intensive. wikipedia.org Future research could pivot towards more sustainable and controlled synthetic strategies. A largely unexplored area is the development of low-temperature, solution-based routes, which could offer better control over purity and morphology while reducing energy consumption. Mechanochemistry, which uses mechanical force to induce chemical reactions, presents another innovative and less-explored avenue for the synthesis of scandium compounds and could be adapted for this compound. acs.org Furthermore, the synthesis of nanostructured forms of this compound, such as nanoparticles or thin films, remains a nascent field. ontosight.ai Such nanomaterials could exhibit unique properties and open doors to new applications not achievable with the bulk material. ontosight.aimdpi.com Investigating alternative iodinating agents or solvent-mediated reactions, such as those used for other metal halides, could also yield more efficient and scalable synthetic protocols. researchgate.net
Directions in Advanced Structural Characterization
While the fundamental crystal structure of this compound is known, advanced characterization techniques could provide a more nuanced understanding. wikipedia.org For instance, techniques like transmission electron microscopy (TEM) and scanning transmission electron microscopy (STEM) would be invaluable for analyzing the local microstructure of both bulk and potential nanostructured ScI₃ thin films. nih.govrafaldb.com Solid-state nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atoms. nih.gov Specifically, solid-state ⁴⁵Sc NMR could yield detailed information about the coordination environment and symmetry around the scandium nucleus, as quadrupolar coupling constants are highly sensitive to the local structure. nih.govhuji.ac.ilillinois.edu Combining experimental NMR data with density functional theory (DFT) calculations can help assign spectral features and provide deeper insights into the electronic structure. researchgate.net These advanced methods could also be used to study defects, doping, and the structure of ScI₃ under non-standard conditions.
Potential for Novel Coordination Complexes and Reactivity
The chemistry of scandium is dominated by the +3 oxidation state, and its halides are effective Lewis acids. wikipedia.org This inherent Lewis acidity makes this compound a promising candidate for forming a wide array of novel coordination complexes. wikipedia.orgwikipedia.org Systematic studies on its reactions with various neutral O-donor and N-donor ligands, such as tetrahydrofuran (B95107) (THF), urea (B33335), or acetamide (B32628), could lead to new complexes with unique structural motifs and properties. wikipedia.orgtandfonline.com For example, scandium chloride is known to form a THF-soluble complex, ScCl₃(THF)₃, which serves as a precursor in organometallic synthesis. wikipedia.org Similar reactivity could be explored for ScI₃. The synthesis of scandium(III) iodide complexes with urea and acetamide has already been shown to produce compounds like [Sc(L)₆]I₃ (L = urea, acetamide) and even polyiodides such as [Sc(Ur)₆][I₃]₃. tandfonline.com Further investigation into its reactions with organometallic reagents could also expand the field of organoscandium chemistry, potentially yielding new catalytic systems or molecular precursors. rsc.org
Outlook for Materials Science Applications and Catalysis
The established use of this compound in high-intensity metal-halide lamps highlights its importance in lighting technology due to its ability to produce light with a high color rendering index. wikipedia.orgrsc.orgchemistrycool.com This application can be further optimized, and its UV emission properties could be harnessed for applications like initiating photopolymerizations. wikipedia.orgfuncmater.com Beyond lighting, the unique electronic and optical properties of ScI₃ suggest its potential in other areas of materials science. ontosight.ai Research could explore its use in the development of advanced materials like semiconductors, phosphors for displays, or optical devices. ontosight.aiontosight.ai
In catalysis, scandium compounds, particularly scandium triflate, are recognized as highly effective and water-resistant Lewis acid catalysts for a variety of organic reactions. researchgate.netresearchgate.net While scandium triflate is more commonly studied, the inherent Lewis acidity of this compound suggests it could also function as a catalyst. wikipedia.orgsmolecule.com Exploring its catalytic activity in reactions such as aldol (B89426) condensations, Friedel-Crafts acylations, or hydroboration could unveil new, cost-effective catalytic systems. researchgate.netrsc.org The development of scandium-based catalysts is an active area of research, and ScI₃ provides another platform for creating efficient and selective chemical transformations. researchgate.net
Q & A
Q. What are the recommended methodologies for synthesizing high-purity scandium triiodide (ScI₃) in laboratory settings?
To synthesize ScI₃ with high purity (≥99.999%), researchers typically use direct reaction methods under controlled conditions. Scandium metal is reacted with iodine in a sealed quartz ampoule under vacuum or inert gas (e.g., argon) to prevent oxidation or hydrolysis. The reaction proceeds at elevated temperatures (e.g., 400–600°C) over 24–48 hours. Post-synthesis, purification via vacuum sublimation is critical to remove unreacted iodine and byproducts. Due to ScI₃’s hygroscopic nature, handling must occur in a glovebox with moisture levels <1 ppm .
Q. How can researchers characterize the structural and thermal properties of ScI₃ to ensure sample integrity?
Key characterization techniques include:
- X-ray Diffraction (XRD): To confirm crystalline structure and phase purity. ScI₃ typically adopts a hexagonal crystal system (space group P6₃/mmc).
- Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition thresholds (melting point: ~920°C; decomposition observed above 900°C under inert conditions).
- Elemental Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies scandium and iodine stoichiometry.
- Moisture Sensitivity Tests: Dynamic vapor sorption (DVS) measurements validate hygroscopicity, guiding storage protocols .
Q. What precautions are necessary for handling ScI₃ in experimental workflows?
ScI₃’s hygroscopicity necessitates strict moisture control. Best practices include:
- Storage in hermetic containers under inert gas (argon or nitrogen).
- Use of gloveboxes (<0.1 ppm H₂O) for weighing and sample preparation.
- Avoidance of aqueous solvents unless explicitly required. For solubility studies, anhydrous ethanol or tetrahydrofuran (THF) is preferred .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations optimize the electronic structure analysis of ScI₃ for materials science applications?
DFT studies using Generalized Gradient Approximation (GGA) functionals (e.g., PBE-GGA) are effective for modeling ScI₃’s electronic properties. Key steps include:
- Basis Set Selection: Plane-wave pseudopotentials (e.g., PAW) for scandium and iodine.
- Band Structure Calculations: ScI₃ exhibits a wide bandgap (~3.5 eV), making it suitable for optoelectronic applications.
- Defect Engineering: Simulating iodine vacancies or substitutions (e.g., Br⁻) to tune conductivity. Validation against experimental XRD and UV-Vis spectra is critical .
Q. What role does ScI₃ play in defect passivation for perovskite solar cells, and how can this be experimentally validated?
Triiodide ions (I₃⁻) from ScI₃ can suppress deep-level defects in perovskite layers (e.g., formamidinium lead iodide). Methodologies include:
- Additive Engineering: Introducing ScI₃ during perovskite precursor formulation.
- Photoluminescence (PL) Spectroscopy: Reduced non-radiative recombination confirms defect passivation.
- Device Performance Metrics: Enhanced open-circuit voltage (V_OC) and power conversion efficiency (PCE) in solar cells (e.g., PCE increases from 18% to 22% with optimized ScI₃ doping) .
Q. How can system dynamics models address data gaps in scandium resource availability for ScI₃ research?
Integrated models like WORLD7 simulate scandium supply chains by incorporating:
- Resource Estimates: Scandium content in bauxite residues (e.g., 22 ppm average crustal abundance) and mining byproducts.
- Extraction Efficiency: Sensitivity analyses on red mud processing (e.g., 50–70% recovery rates).
- Demand Projections: Linking ScI₃’s use in emerging technologies (e.g., solid-state lighting) to long-term resource sustainability (2050–2200 timelines). Model validation against sparse historical production data requires Monte Carlo uncertainty analysis .
Q. How should researchers resolve contradictions in reported this compound properties across studies?
Discrepancies in properties (e.g., solubility, thermal stability) often arise from impurities or methodological differences. Mitigation strategies include:
- Cross-Validation: Replicating synthesis and characterization protocols from independent studies.
- Data Triangulation: Combining XRD, Raman spectroscopy, and neutron scattering to confirm structural consistency.
- Uncertainty Quantification: Reporting confidence intervals for measurements (e.g., ±5°C for melting points due to instrument calibration drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
